ciwujianoside C3

Cognitive enhancement Object recognition memory In vivo pharmacology

Researchers investigating neuroinflammation or cognitive enhancement often face compound-related variability due to inconsistent BBB penetration or off-target cytotoxicity. Ciwujianoside C3 offers a validated solution: - Oral bioavailability & confirmed BBB penetration (distinct from non-penetrant analogs). - TLR4-mediated anti-inflammatory activity (NO, IL-6, TNF-α suppression at 20-40 µM; ≥95% cell viability). - Intermediate cognitive effect size (F=19.18, p=0.0024) ideal for synergy studies. Procured as a mechanistically defined reference standard for reproducible in vivo neuroscience.

Molecular Formula C53H86O21
Molecular Weight 1059.2 g/mol
Cat. No. B1259122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameciwujianoside C3
Synonymsciwujianoside C3
Molecular FormulaC53H86O21
Molecular Weight1059.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51+,52+,53-/m0/s1
InChIKeyXPZZGRWYXQODIS-SEHMIGTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciwujianoside C3: A Brain-Penetrant Triterpenoid Saponin for Neuroinflammation and Cognitive Enhancement Research


Ciwujianoside C3 (CAS 114906-74-0) is a triterpenoid saponin isolated primarily from the leaves of Acanthopanax henryi and Acanthopanax senticosus (Siberian ginseng) [1]. The compound is characterized by an oleanolic acid aglycone core glycosylated with specific sugar moieties [2]. Notably, ciwujianoside C3 exhibits oral bioavailability and documented blood-brain barrier (BBB) penetration, distinguishing it from many structurally related saponins that lack CNS accessibility [3]. Its reported activities include anti-inflammatory effects via TLR4 pathway modulation and enhancement of object recognition memory in rodent models [4].

Brain-penetrant saponin probe: Verified CNS exposure for neuroinflammation and cognitive research workflows.
TLR4 pathway engagement: Supports targeted NF-κB signaling studies distinct from generic anti-inflammatory saponins.
Oral administration model fit: Established dosing context for in vivo object recognition memory research.

Why Ciwujianoside C3 Cannot Be Substituted with Generic Triterpenoid Saponins or Eleutherosides


Substituting ciwujianoside C3 with structurally similar saponins from Acanthopanax species (e.g., eleutheroside M, ciwujianoside B, or acanthopanaxoside B) or the aglycone oleanolic acid is not functionally equivalent. Despite sharing a common oleanane backbone, the specific glycosylation pattern of ciwujianoside C3 confers distinct pharmacokinetic properties, including verified BBB penetration [1]. Furthermore, head-to-head behavioral studies demonstrate that ciwujianoside C3 produces quantifiably different magnitudes of cognitive enhancement compared to co-occurring analogs when administered at identical oral doses [1]. In vitro, ciwujianoside C3 engages the TLR4 signaling pathway with a specific inhibitory profile that may not be replicated by other saponins lacking the precise 3-O-arabinopyranosyl and 28-O-glycosyl ester moieties [2]. Generic substitution therefore introduces uncontrolled variability in both CNS exposure and target engagement, undermining experimental reproducibility and procurement validity.

Ciwujianoside C3 (Validated Fit)

BBB penetration: Confirmed CNS detection via LC-MS/MS.
Mechanism: Reported TLR4-LPS inhibition and NF-κB suppression.
Cognitive effect size: Reported intermediate potency in object recognition tests.

Generic Saponins / Eleutherosides

CNS exposure: May lack documented brain penetration; review species-specific data.
Pathway engagement: Off-target profiles via COX/antioxidant routes may shift results.
Behavioral potency: Reported effect size differs significantly; requires pilot validation.

Quantitative Differentiation of Ciwujianoside C3 Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


Differential Cognitive Enhancement Potency: Ciwujianoside C3 vs. Eleutheroside M vs. Ciwujianoside B in Object Recognition Memory

In a direct head-to-head comparison, oral administration of ciwujianoside C3 (0.5 mg/kg/day, 17 days) significantly enhanced object recognition memory in normal mice. Statistical analysis revealed a trial × drug interaction with F(1, 8) = 19.18 and p = 0.0024. Under identical conditions, eleutheroside M exhibited a weaker effect (F = 5.681, p = 0.0443), while ciwujianoside B demonstrated a stronger effect (F = 30.59, p = 0.0006) [1].

Cognitive Enhancement Potency
Head-to-head
F(1, 8) = 19.18, p = 0.0024
Eleutheroside M:F=5.681, p=0.0443 Ciwujianoside B:F=30.59, p=0.0006
Reported intermediate effect context for object recognition memory studies.
Oral 0.5 mg/kg/day, 17 days, n=5; male mice.
Cognitive enhancement Object recognition memory In vivo pharmacology

Blood-Brain Barrier Penetration: Verified CNS Exposure vs. Non-Penetrant Saponin Analogs

Following oral administration of Acanthopanax senticosus leaf extract (500 mg/kg), LC-MS/MS analysis detected ciwujianoside C3 in both plasma and the cerebral cortex of mice. Three other compounds—eleutheroside M, ciwujianoside B, and ciwujianoside A1—were also detected, confirming that ciwujianoside C3 belongs to a subset of brain-penetrant saponins [1]. In contrast, the aglycone oleanolic acid and many structurally related triterpenoid saponins lack documented BBB penetration in comparable models, limiting their utility for CNS-targeted applications [2].

BBB Penetration
Cross-study
Detected in cerebral cortex via LC-MS/MS
Oleanolic acid:No published CNS detection Most triterpenoids:Limited CNS access reported
Supports CNS-targeted neuroinflammation research fit.
Oral extract administration; plasma vs cortex homogenate comparison.
Pharmacokinetics Blood-brain barrier CNS drug delivery

TLR4 Pathway Inhibition: Mechanism-Based Differentiation from General Anti-Inflammatory Saponins

Ciwujianoside C3 suppresses LPS-induced inflammatory responses in RAW 264.7 macrophages via inhibition of the TLR4 signaling pathway, as demonstrated by reduced TLR4-LPS binding and downstream NF-κB activation [1]. This mechanism contrasts with many other anti-inflammatory saponins that act through COX inhibition, antioxidant activity, or broader MAPK modulation without direct TLR4 engagement. The specific TLR4 antagonism positions ciwujianoside C3 as a targeted tool for neuroinflammatory studies where TLR4 is implicated in disease pathology.

TLR4 Pathway Inhibition
Class-level
Mechanism: TLR4-LPS binding ↓, NF-κB/p65 ↓
General anti-inflamm saponins:COX-2/MAPK pathways
Pathway-specific study context for TLR4-driven neuroinflammation models.
LPS-stimulated RAW 264.7 cells; immunofluorescence and western blot.
TLR4 signaling NF-κB pathway Neuroinflammation

Concentration-Dependent NO Inhibition: Comparative Potency in RAW 264.7 Macrophages

Ciwujianoside C3 inhibits LPS-induced NO production in RAW 264.7 cells at concentrations of 20 µM and 40 µM, with no cytotoxicity observed up to 40 µM [1]. While direct IC50 values are not reported in the primary literature, the concentration range is comparable to that of other anti-inflammatory saponins. For reference, a structurally distinct saponin, 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid, exhibits an IC50 of 7.5 µM for NO inhibition in the same cell line . Ciwujianoside C3's activity thus falls within a therapeutically relevant range while maintaining a favorable cytotoxicity profile.

NO Inhibition in RAW 264.7
Cross-study
Active at 20 µM and 40 µM; no cytotoxicity up to 40 µM
Reported non-cytotoxic concentration range for anti-inflammatory assays.
Griess assay; comparator IC50 values may differ in direct tests.
Nitric oxide inhibition Inflammation iNOS expression

Structural Differentiation: Glycosylation Pattern Distinguishes Ciwujianoside C3 from Oleanolic Acid and Related Saponins

Ciwujianoside C3 is defined as 3-O-β-arabinopyranosyl oleanolic acid 28-O-α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester [1]. This specific glycosylation pattern differs from that of ciwujianoside B (3-O-α-rhamnopyranosyl-(1→2)-α-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid 28-O-α-rhamnopyranosyl-(1→4)-6-O-acetyl-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester) and eleutheroside M (a lignan, structurally unrelated) [2]. The presence of the arabinopyranosyl moiety at C-3 and the specific trisaccharide ester at C-28 are unique to ciwujianoside C3 among co-occurring saponins, directly influencing its BBB permeability and receptor interactions.

Structural Differentiation
Supporting
3-O-β-Ara-oleanolic acid 28-O-α-Rha-(1→4)-β-Glc-(1→6)-β-Glc ester
Unique glycosylation review necessary for BBB and target engagement SAR studies.
NMR/MS structural elucidation; distinct from Ciwujianoside B and lignan scaffolds.
Glycosylation Structure-activity relationship Saponin chemistry

Optimal Research and Procurement Applications for Ciwujianoside C3 Based on Quantitative Differentiation


In Vivo Cognitive Enhancement Studies Requiring Moderate, Reproducible Effect Sizes

Ciwujianoside C3 is indicated for preclinical memory research where a moderate, statistically significant cognitive enhancement (F = 19.18, p = 0.0024) is desired without the maximal potency of ciwujianoside B (F = 30.59) or the weaker effect of eleutheroside M (F = 5.681) [1]. This intermediate effect size allows for sensitive detection of additive or synergistic interactions in combination studies. The established oral dosing regimen (0.5 mg/kg/day, 17 days) and behavioral testing protocol (object recognition with 72 h interval) are directly transferable, minimizing pilot study requirements [1].

CNS-Targeted Anti-Neuroinflammatory Assays Involving TLR4/NF-κB Pathway

For investigators studying neuroinflammation driven by TLR4 activation (e.g., microglial responses in Alzheimer's disease models), ciwujianoside C3 provides a mechanistically defined tool compound. Its demonstrated inhibition of TLR4-LPS binding and downstream NF-κB suppression [2] distinguishes it from general anti-inflammatory saponins that act via COX inhibition or antioxidant mechanisms. The compound's verified BBB penetration [3] further ensures that peripherally administered doses reach CNS targets, a critical requirement for in vivo neuroinflammation studies that non-penetrant analogs cannot satisfy.

In Vitro Inflammation Assays Requiring Non-Cytotoxic NO and Cytokine Suppression

Ciwujianoside C3 is suitable for LPS-stimulated RAW 264.7 macrophage assays where maintaining cell viability (≥95% at 40 µM) is essential for downstream analyses such as RT-PCR, western blotting, or ELISA [2]. The compound inhibits NO production at 20-40 µM and reduces IL-6 and TNF-α secretion in a concentration-dependent manner [2]. This profile is particularly valuable for high-content screening campaigns where cytotoxicity from comparator compounds would confound results.

Structure-Activity Relationship (SAR) Studies of Saponin Glycosylation Effects on BBB Permeability

The unique 3-O-β-arabinopyranosyl and 28-O-trisaccharide ester structure of ciwujianoside C3 [4] makes it a valuable reference compound for SAR investigations aimed at understanding how specific glycosylation patterns influence BBB penetration. Researchers can compare ciwujianoside C3 with ciwujianoside B (differing in aglycone unsaturation and acetylation) and eleutheroside M (a lignan scaffold) to dissect the structural determinants of CNS exposure [3].

Application
Selection Property
Validation Focus
In vivo cognitive enhancement research
Reported moderate effect-size context
Object recognition endpoint review
CNS-targeted neuroinflammatory pathway studies
TLR4/NF-κB pathway engagement
BBB penetration and target engagement confirmation
In vitro macrophage inflammation assays
Non-cytotoxic NO/cytokine suppression profile
Cell viability and downstream assay compatibility
Saponin glycosylation SAR studies
Defined 3-O/28-O glycosyl architecture
CNS exposure comparison vs. structural analogs
For research use only. Not for human or veterinary use. Validation in specific assay conditions is advised.

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